



# Application Notes and Protocols: The IL-23 Induced Ear Inflammation Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | IL-23R inhibitor peptide-1 |           |
| Cat. No.:            | B15623643                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Interleukin-23 (IL-23) induced ear inflammation model is a widely utilized and robust in vivo assay for studying psoriasis-like skin inflammation.[1][2] This model is invaluable for investigating the cellular and molecular mechanisms underlying inflammatory skin diseases and serves as a critical preclinical platform for screening and evaluating novel therapeutic agents.[1][3] The pathogenesis of the inflammation in this model is primarily driven by the IL-23/IL-17 axis, which is a key pathway implicated in human psoriasis.[2][4]

Intradermal injection of recombinant IL-23 into the mouse ear stimulates resident immune cells, such as  $\gamma\delta$  T cells and innate lymphoid cells, to produce pro-inflammatory cytokines, notably IL-17 and IL-22.[4][5][6] These cytokines act on keratinocytes, inducing hyperproliferation (acanthosis), and promote the recruitment of inflammatory cells, including neutrophils, into the skin.[2][4] The resulting phenotype closely mimics the histological and immunological characteristics of human psoriatic plaques, including skin thickening (edema), redness (erythema), and scaling.[7] This document provides a detailed protocol for the induction and assessment of this model.

## **IL-23 Signaling Pathway in Skin Inflammation**

The inflammatory cascade is initiated by the binding of IL-23 to its receptor (IL-23R) on target immune cells. This engagement activates the Janus kinase (JAK) and Signal Transducer and



Activator of Transcription 3 (STAT3) pathway, leading to the upregulation of the transcription factor RORyt.[4][5][6] RORyt is the master regulator for T helper 17 (Th17) cells and is crucial for the production of their signature cytokines, IL-17A, IL-17F, and IL-22.[4][6][8] These effector cytokines then stimulate keratinocytes to proliferate and release chemokines, perpetuating the inflammatory response and leading to the recruitment of neutrophils and other immune cells.[4]



Click to download full resolution via product page

Caption: IL-23 signaling cascade in skin inflammation.

## **Experimental Workflow**

The experimental procedure begins with the acclimatization of animals, followed by baseline measurements of ear thickness. Mice are then randomly assigned to control and treatment groups. The inflammation is induced by intradermal injections of IL-23 over a period of several days. Therapeutic compounds can be administered through various routes (e.g., topical, oral, IP) before or concurrently with the IL-23 challenge.[1] Throughout the study, clinical parameters such as ear thickness and macroscopic scores are monitored. At the study's conclusion, ear tissues are collected for detailed analysis.





Click to download full resolution via product page

**Caption:** General experimental workflow for the IL-23 model.



# Detailed Experimental Protocols Protocol 1: Induction of Ear Inflammation

#### Materials:

- Mice: C57BL/6 or BALB/c mice, 7-10 weeks old.[1][9]
- Recombinant murine IL-23 (rmIL-23).
- Sterile Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
- 30-gauge insulin syringes.
- Anesthesia (e.g., Isoflurane).[10]

#### Procedure:

- Anesthetize the mouse using isoflurane.
- Prepare the rmIL-23 injection solution by diluting it in sterile PBS/0.1% BSA to a final concentration of 25 ng/ $\mu$ L. A common dose is 0.5  $\mu$ g of rmIL-23 in 20  $\mu$ L total volume per ear. [10][11]
- Lay the mouse on its side to access the ear.
- Carefully inject 20 μL of the rmIL-23 solution intradermally into the dorsal side of the ear pinna using a 30-gauge needle. Ensure a small bleb forms, indicating a successful intradermal injection.
- Inject the contralateral (left) ear with 20  $\mu L$  of the vehicle (PBS/0.1% BSA) to serve as an internal control.[10]
- Repeat the injections as required by the study design, for example, daily for 4 days or every other day for 8 to 21 days.[2][10]
- Allow the mouse to recover from anesthesia on a warming pad.



### **Protocol 2: Clinical Assessment of Inflammation**

#### Materials:

- Digital calipers (mitutoyo or equivalent).
- Scoring sheet.

#### Procedure:

- Ear Thickness:
  - Gently restrain the mouse.
  - Measure the thickness of the thickest part of the ear pinna using digital calipers.
  - Record the measurement in millimeters (mm).
  - Measurements should be taken at baseline (Day 0) and at regular intervals throughout the study (e.g., daily or every other day just before injection).[1][10]
  - The change in ear thickness from baseline is the primary quantitative measure of inflammation.[9]
- Macroscopic Scoring:
  - Visually assess the ear for signs of erythema (redness) and scaling (dryness/flaking).
  - Score each parameter based on a defined scale (see Table 1).
  - Digital pictures can be taken at each time point for documentation.

## **Protocol 3: Histological Analysis**

#### Materials:

- 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF).
- Ethanol series (70%, 95%, 100%).



- Xylene.
- Paraffin wax.
- Microtome.
- Hematoxylin and Eosin (H&E) stains.
- Microscope with imaging software.

#### Procedure:

- At the study endpoint, euthanize mice and excise the ears.
- Fix the ear tissue in 4% PFA or 10% NBF for 24 hours at 4°C.
- Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
- Cut 5 µm sections using a microtome and mount them on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain with H&E according to standard procedures.
- Dehydrate, clear, and mount with a coverslip.
- Examine slides under a microscope to assess inflammatory cell infiltration, parakeratosis, and epidermal hyperplasia (acanthosis).
- Quantify epidermal thickness using imaging software by measuring the area of the epidermis and dividing by the length.[2]

## **Protocol 4: Cytokine Analysis from Ear Homogenate**

#### Materials:

Tissue homogenizer (e.g., Bead Ruptor).



- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Microcentrifuge.
- ELISA or Luminex multiplex assay kits for murine IL-17A, IL-22, etc.
- qPCR reagents for gene expression analysis.

#### Procedure:

- Excise ear tissue at the endpoint and snap-freeze in liquid nitrogen or place directly into lysis buffer.
- Weigh the tissue.
- Add an appropriate volume of lysis buffer and homogenize the tissue thoroughly.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (protein lysate).
- For protein analysis, determine the total protein concentration of the lysate. Analyze cytokine
  levels using ELISA or a multiplex assay according to the manufacturer's instructions.[1]
  Results are typically normalized to the total protein content and expressed as pg/mg of
  tissue.
- For gene expression analysis, extract total RNA from the tissue homogenate using a suitable kit, perform reverse transcription to generate cDNA, and analyze target gene expression (e.g., II17a, II22) by qPCR.[1]

## **Data Presentation and Interpretation**

Quantitative data from the IL-23 induced ear inflammation model should be clearly structured for comparison between groups.

Table 1: Macroscopic Clinical Scoring Criteria[1][8]



| Score | Erythema (Redness) | Scaling (Dryness/Flaking)  |
|-------|--------------------|----------------------------|
| 0     | None               | None                       |
| 1     | Slight             | Minimal fine scales        |
| 2     | Moderate           | Moderate scales            |
| 3     | Marked             | Marked, thick scales       |
| 4     | Severe             | Very thick, crusted scales |

Table 2: Example Data - Ear Thickness Measurement (Mean ± SEM)

| Time Point | Vehicle Control<br>(mm) | IL-23 Treated (mm) | IL-23 + Compound<br>X (mm) |
|------------|-------------------------|--------------------|----------------------------|
| Day 0      | 0.15 ± 0.01             | 0.15 ± 0.01        | 0.15 ± 0.01                |
| Day 4      | 0.16 ± 0.01             | 0.35 ± 0.03        | 0.22 ± 0.02#               |
| Day 8      | 0.17 ± 0.02             | 0.45 ± 0.04        | 0.25 ± 0.03#               |
| Day 12     | 0.17 ± 0.02             | 0.52 ± 0.05        | 0.28 ± 0.04#               |

p<0.05 vs Vehicle;

#p<0.05 vs IL-23

Treated

Table 3: Example Endpoint Analysis (Day 12, Mean ± SD)



| Parameter                              | Vehicle Control | IL-23 Treated | IL-23 + Compound<br>X |
|----------------------------------------|-----------------|---------------|-----------------------|
| Epidermal Thickness<br>(μm)[2]         | 20.5 ± 2.1      | 115.2 ± 10.4  | 55.8 ± 7.6#           |
| Ear IL-17A Levels (pg/mg tissue)[2]    | 5.2 ± 1.5       | 250.6 ± 35.1  | 98.4 ± 15.2#          |
| Ear IL-22 Levels (pg/mg tissue)[2]     | 8.1 ± 2.0       | 310.4 ± 40.5  | 125.7 ± 22.8#         |
| p<0.05 vs Vehicle;<br>#p<0.05 vs IL-23 |                 |               |                       |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

Treated

- 1. imavita.com [imavita.com]
- 2. Hooke Contract Research IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR6 is required for IL-23—induced psoriasis-like inflammation in mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. mlm-labs.com [mlm-labs.com]
- 9. benchchem.com [benchchem.com]







- 10. inotiv.com [inotiv.com]
- 11. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: The IL-23 Induced Ear Inflammation Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623643#protocol-for-il-23-induced-ear-inflammation-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com